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Compound of Interest

Compound Name: H-Gln-OtBu.HCl

CAS No.: 39741-62-3

Cat. No.: B555481 Get Quote

In the intricate field of peptide and drug development, precise control over reactive functional

groups is paramount. H-Gln-OtBu.HCl, known systematically as L-Glutamine α-tert-butyl ester

hydrochloride, represents a critical building block for chemists aiming to construct complex

peptide chains. Its primary function is to provide a C-terminal glutamine residue where the

alpha-carboxyl group is temporarily masked as a tert-butyl (OtBu) ester. This protection

strategy is fundamental in both solution-phase and solid-phase peptide synthesis (SPPS),

preventing the carboxyl group from engaging in unwanted side reactions during the sequential

addition of amino acids to the N-terminus. The OtBu group's defining feature is its acid lability,

allowing for its removal under specific conditions that often leave other protecting groups and

the main peptide structure intact. This guide provides an in-depth examination of the chemical

properties, structure, synthesis, and analytical characterization of H-Gln-OtBu.HCl, offering

field-proven insights for researchers and drug development professionals.

Molecular Structure and Chemical Identity
H-Gln-OtBu.HCl is the hydrochloride salt of the α-tert-butyl ester of the natural amino acid L-

glutamine. The presence of the hydrochloride salt enhances the compound's stability and

crystallinity, making it easier to handle and weigh accurately.

Key Structural Features:

L-Stereocenter: The chiral α-carbon possesses the (S)-configuration, consistent with

naturally occurring amino acids. This stereochemistry is crucial for the biological activity of
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the final peptide.

Free α-Amino Group (as Hydrochloride): The primary amine at the α-carbon is protonated,

forming an ammonium chloride salt (-NH₃⁺Cl⁻). This prevents self-polymerization and

requires neutralization in situ before its use in a coupling reaction.

Side-Chain Amide: Glutamine's characteristic primary amide group (-CONH₂) remains

unprotected. While generally stable under standard peptide coupling conditions, its

presence can sometimes lead to side reactions like dehydration to a nitrile under harsh

activation conditions.

α-tert-Butyl Ester: The α-carboxyl group is protected by a sterically hindered tert-butyl

group. This ester is highly resistant to basic and nucleophilic conditions but is readily

cleaved by strong acids like trifluoroacetic acid (TFA) via a carbocation-mediated

mechanism.

Caption: Chemical structure of H-Gln-OtBu.HCl.

Physicochemical Properties
A comprehensive understanding of the physicochemical properties of H-Gln-OtBu.HCl is
essential for its proper storage, handling, and application in synthesis.
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Property Value Reference(s)

CAS Number 39741-62-3 [1][2]

Molecular Formula C₉H₁₉ClN₂O₃ [3]

Molecular Weight 238.71 g/mol [3]

Appearance White crystalline solid [3]

Melting Point 149 °C (with decomposition) [3]

Solubility

Soluble in water (0.3 g in 2

mL), slightly soluble in

methanol.

[3]

Storage Conditions
Store in a freezer (-20°C)

under an inert atmosphere.
[3]

Stability Hygroscopic; sensitive to heat. [4]

Synthesis and Purification
The synthesis of H-Gln-OtBu.HCl is a multi-step process that requires careful protection and

deprotection strategies to ensure the desired regioselectivity and yield. While numerous

proprietary methods exist, a common academic approach involves the initial protection of the

α-amino group of L-glutamine, followed by esterification of the α-carboxyl group, and

concluding with the removal of the amino-protecting group and salt formation.

Causality Behind the Synthetic Strategy
The primary challenge is the selective esterification of the α-carboxyl group in the presence of

a free α-amino group and a side-chain amide. Direct esterification under acidic conditions

would lead to a mixture of products and potential side reactions. Therefore, the α-amino group

must first be protected with a group that is stable to the esterification conditions but can be

removed orthogonally. The Boc (tert-butyloxycarbonyl) group is a suitable choice as it is

installed under basic conditions and removed by acid, which can be performed concurrently

with the final hydrochloride salt formation.
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Representative Synthetic Workflow

L-Glutamine Step 1: N-α-Protection
(Boc₂O, Base) Boc-Gln-OH Step 2: Esterification

(Isobutylene, H₂SO₄ cat.) Boc-Gln-OtBu Step 3: Deprotection & Salt Formation
(HCl in Dioxane) H-Gln-OtBu.HCl

Click to download full resolution via product page

Caption: A plausible synthetic workflow for H-Gln-OtBu.HCl.

Experimental Protocol: Representative Synthesis
This protocol is a representative example based on established chemical transformations and

should be adapted and optimized for specific laboratory conditions.

N-α-Protection of L-Glutamine:

Dissolve L-Glutamine (1.0 eq) in a 1:1 mixture of dioxane and water.

Adjust the pH to 9.0-10.0 with aqueous NaOH.

Add Di-tert-butyl dicarbonate (Boc₂O, 1.1 eq) portion-wise while maintaining the pH with

NaOH.

Stir the reaction at room temperature for 4-6 hours until TLC indicates complete

consumption of the starting material.

Acidify the aqueous solution to pH 2-3 with cold 1M HCl and extract the product (Boc-Gln-

OH) with ethyl acetate.

Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced

pressure to yield the protected amino acid.

α-Carboxyl Esterification:

Dissolve Boc-Gln-OH (1.0 eq) in dichloromethane (DCM) in a pressure-rated vessel.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 4 / 14 Tech Support

https://www.benchchem.com/product/b555481?utm_src=pdf-body-img
https://www.benchchem.com/product/b555481?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Cool the solution to -10°C and add a catalytic amount of concentrated sulfuric acid

(H₂SO₄).

Carefully condense isobutylene gas (3-4 eq) into the vessel.

Seal the vessel and allow it to warm to room temperature, stirring for 24-48 hours.

Carefully vent the vessel, wash the reaction mixture with saturated NaHCO₃ solution and

then brine.

Dry the organic layer over Na₂SO₄, filter, and concentrate to yield crude Boc-Gln-OtBu.

Deprotection and Salt Formation:

Dissolve the crude Boc-Gln-OtBu in anhydrous dioxane or ethyl acetate.

Cool the solution in an ice bath and slowly bubble dry HCl gas through it, or add a 4M

solution of HCl in dioxane (1.5-2.0 eq).

Stir for 2-4 hours. A precipitate of H-Gln-OtBu.HCl should form.

Collect the solid product by filtration, wash with cold diethyl ether, and dry under vacuum.

Purification:

The crude product can be purified by recrystallization, typically from a solvent system like

methanol/diethyl ether, to yield high-purity H-Gln-OtBu.HCl.

Analytical Characterization Profile
Rigorous analytical characterization is required to confirm the identity, purity, and structural

integrity of H-Gln-OtBu.HCl. The following is a profile of expected results from standard

analytical techniques.

Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for structural elucidation. Spectra are typically

recorded in D₂O or DMSO-d₆.
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¹H NMR (400 MHz, D₂O):

δ ~4.0-4.2 ppm (t, 1H): This triplet corresponds to the α-proton (Cα-H), coupled to the two

adjacent β-protons.

δ ~2.4-2.6 ppm (t, 2H): A triplet representing the γ-protons (Cγ-H₂), adjacent to the side-

chain amide.

δ ~2.1-2.3 ppm (m, 2H): A multiplet corresponding to the β-protons (Cβ-H₂).

δ ~1.5 ppm (s, 9H): A sharp, strong singlet characteristic of the nine equivalent protons of

the tert-butyl group.

Note: The amine (-NH₃⁺) and amide (-NH₂) protons will exchange with D₂O and are

typically not observed. In DMSO-d₆, they would appear as broad signals.

¹³C NMR (100 MHz, D₂O):

δ ~175 ppm: Carbonyl carbon of the side-chain amide (Cδ).

δ ~170 ppm: Carbonyl carbon of the tert-butyl ester (C=O).

δ ~85 ppm: Quaternary carbon of the tert-butyl group (-C(CH₃)₃).

δ ~55 ppm: The α-carbon (Cα).

δ ~31 ppm: The γ-carbon (Cγ).

δ ~28 ppm: The three equivalent methyl carbons of the tert-butyl group (-C(CH₃)₃).

δ ~26 ppm: The β-carbon (Cβ).

Fourier-Transform Infrared (FT-IR) Spectroscopy
FT-IR spectroscopy is used to identify the key functional groups within the molecule.
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Wavenumber (cm⁻¹) Intensity Assignment

~3400-3200 Strong, Broad
N-H stretching (side-chain

amide)

~3100-2800 Strong, Broad
N-H stretching (α-ammonium, -

NH₃⁺)

~2980-2950 Medium
C-H stretching (tert-butyl and

alkyl chain)

~1740-1725 Strong
C=O stretching (tert-butyl

ester)

~1680-1650 Strong
C=O stretching (Amide I band

of primary amide)

~1640-1610 Medium N-H bending (Amide II band)

~1470-1450 Medium
C-H bending (asymmetric,

CH₃)

~1370 Medium-Strong
C-H bending (symmetric,

characteristic of t-Bu)

~1250-1150 Strong C-O stretching (ester linkage)

Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry is typically used to confirm the molecular

weight.

Expected Molecular Ion: The analysis would be performed in positive ion mode. The

observed peak would correspond to the free amine form of the molecule [M+H]⁺, where M is

the free base (C₉H₁₈N₂O₃).

Calculated [M+H]⁺: 203.14 m/z

Key Fragmentation Patterns: A characteristic fragmentation pattern in MS/MS would be the

loss of isobutylene (56 Da) from the parent ion, resulting from the cleavage of the tert-butyl
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group, yielding a fragment at m/z 147.10. Further fragmentation of the amino acid backbone

would also be observed.

Applications in Peptide Synthesis
H-Gln-OtBu.HCl is primarily used as the starting C-terminal residue in solution-phase peptide

synthesis. The tert-butyl ester provides robust protection during coupling reactions while

allowing for facile deprotection at the final stage.

Workflow: Solution-Phase Dipeptide Synthesis
This workflow illustrates the coupling of an N-protected amino acid (e.g., Fmoc-Ala-OH) to H-
Gln-OtBu.HCl.
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Solution-Phase Coupling Workflow

H-Gln-OtBu.HCl + Fmoc-Ala-OH

Step 1: Neutralization
(Base, e.g., DIPEA)

Step 2: Carboxyl Activation
(Fmoc-Ala-OH + Coupling Reagent, e.g., HBTU/HOBt)

H-Gln-OtBu (free amine)

Step 3: Coupling Reaction
(Formation of Peptide Bond)

Fmoc-Ala-Active Ester

Fmoc-Ala-Gln-OtBu

Step 4: Work-up & Purification
(Aqueous wash, Chromatography)

Purified Dipeptide

Click to download full resolution via product page

Caption: Workflow for coupling H-Gln-OtBu.HCl in solution.

Experimental Protocol: Dipeptide Synthesis (Fmoc-Ala-
Gln-OtBu)
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Neutralization: Dissolve H-Gln-OtBu.HCl (1.0 eq) in anhydrous DMF or DCM. Cool in an ice

bath and add N,N-Diisopropylethylamine (DIPEA, 1.1 eq) dropwise to neutralize the

hydrochloride salt, forming the free amine.

Activation: In a separate flask, dissolve Fmoc-Ala-OH (1.0 eq), HBTU (0.98 eq), and HOBt

(1.0 eq) in anhydrous DMF. Add DIPEA (2.0 eq) and stir for 5-10 minutes to pre-activate the

carboxylic acid.

Coupling: Add the activated Fmoc-Ala-OH solution to the neutralized H-Gln-OtBu solution.

Allow the reaction to proceed at room temperature for 2-4 hours, monitoring by TLC or LC-

MS.

Work-up: Dilute the reaction mixture with ethyl acetate and wash sequentially with 5% citric

acid solution, saturated NaHCO₃ solution, and brine.

Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate. Purify the

resulting crude dipeptide, Fmoc-Ala-Gln-OtBu, by flash column chromatography on silica gel.

Safety, Handling, and Storage
As with all laboratory chemicals, proper safety protocols must be followed when handling H-
Gln-OtBu.HCl.

Hazard Identification:

Causes skin irritation (H315).

Causes serious eye irritation (H319).

May cause respiratory irritation (H335).

Handling Precautions:

Handle in a well-ventilated area or fume hood.

Wear appropriate personal protective equipment (PPE), including safety goggles, gloves,

and a lab coat.
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Avoid breathing dust. Use dry clean-up procedures to prevent dust generation.

Wash hands thoroughly after handling.

Storage:

Store in a tightly sealed container in a freezer (-20°C) to minimize degradation from

moisture and heat.[3]

Store under an inert atmosphere (e.g., argon or nitrogen) as the compound is hygroscopic.

[3]

Conclusion
H-Gln-OtBu.HCl is an indispensable reagent in modern peptide chemistry. Its value lies in the

strategic deployment of the acid-labile tert-butyl ester for α-carboxyl protection, enabling the

controlled and efficient synthesis of glutamine-containing peptides. A thorough understanding of

its properties, from its molecular structure and physicochemical characteristics to its reactivity

and handling requirements, empowers researchers to utilize this building block effectively. The

protocols and data presented in this guide serve as a comprehensive resource for scientists

and developers, ensuring the integrity and success of their synthetic endeavors in the pursuit of

novel therapeutics and research tools.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

Sources

1. chem.libretexts.org [chem.libretexts.org]

2. renyi.hu [renyi.hu]

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 13 / 14 Tech Support

https://chem.libretexts.org/Courses/Oregon_State_University/CH_334%3A_Organic_Chemistry_I/11%3A_Structure_Determination-_Mass_Spectrometry_and_Infrared_Spectroscopy/11.07%3A_1H_NMR_Chemical_Shifts
https://www.aapptec.com/product/fmoc-gluotbu-oh-71989-18-9/
https://chem.libretexts.org/Bookshelves/Organic_Chemistry/Book%3A_Organic_Chemistry(McMurry)/13%3A_Structure_Determination_-_Nuclear_Magnetic_Resonance_Spectroscopy/13.09%3A_Interpreting_13C_NMR_Spectra
https://www.youtube.com/watch?v=sSpgT6kY4k0
https://www.researchgate.net/publication/282337774_Reaction_Kinetics_of_Tert-Butanol_Esterification
https://www.benchchem.com/product/b555481?utm_src=pdf-body
https://www.chembk.com/en/chem/H-Gln-OtBu.HCl
https://www.benchchem.com/product/b555481?utm_src=pdf-custom-synthesis
https://chem.libretexts.org/Bookshelves/Analytical_Chemistry/Supplemental_Modules_(Analytical_Chemistry)/Instrumentation_and_Analysis/Mass_Spectrometry/Mass_Spec/Mass_Spectrometry_-_Fragmentation_Patterns
https://www.renyi.hu/~stipsicz/skin/PepsynthProt/Ch_2.pdf
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b555481?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


3. web.mnstate.edu [web.mnstate.edu]

4. researchgate.net [researchgate.net]

To cite this document: BenchChem. [Introduction: The Strategic Role of C-Terminal
Protection in Peptide Chemistry]. BenchChem, [2026]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b555481#h-gln-otbu-hcl-chemical-properties-and-
structure]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]
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